molecular formula C21H25N3O4S2 B2826355 2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896296-38-1

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2826355
CAS No.: 896296-38-1
M. Wt: 447.57
InChI Key: VVVSOZKNGDDILA-UHFFFAOYSA-N
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Description

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a sulfamoyl group, a benzamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with N,N-diallylsulfamide under suitable conditions to form the benzamido intermediate.

    Introduction of the Thiophene Ring: The benzamido intermediate is then reacted with 2-bromo-3,4,5-trimethylthiophene in the presence of a base such as potassium carbonate to introduce the thiophene ring.

    Final Coupling Reaction: The final step involves the coupling of the thiophene-containing intermediate with a suitable carboxamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may form hydrogen bonds with active site residues, while the benzamido and thiophene groups can engage in π-π interactions or hydrophobic interactions with the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride .
  • Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate .

Uniqueness

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the thiophene ring, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.

Properties

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-6-12-24(13-7-2)30(27,28)17-10-8-16(9-11-17)19(25)23-21-18(20(26)22-5)14(3)15(4)29-21/h6-11H,1-2,12-13H2,3-5H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVSOZKNGDDILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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